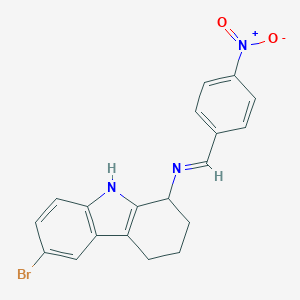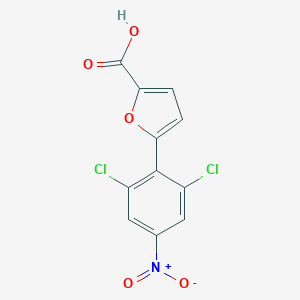
5-(2,6-Dichloro-4-nitrophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dichloro-4-nitrophenyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C11H5Cl2NO5 It is characterized by the presence of a furoic acid moiety substituted with a dichloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Dichloro-4-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2,6-dichlorophenol, undergoes nitration to introduce the nitro group at the 4-position.
Furoic Acid Formation: The nitrated product is then subjected to a furoic acid formation reaction, often involving the use of furan-2-carboxylic acid as a precursor.
Coupling Reaction: The final step involves coupling the furoic acid moiety with the nitrated dichlorophenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Amino Derivatives: Products with amino groups replacing the nitro group.
Substituted Derivatives: Products with various substituents on the dichlorophenyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Biochemical Studies: It can be used in studies to understand the interactions of nitroaromatic compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may find applications in the synthesis of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloro-4-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The dichlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
5-{2,6-Dichloro-4-nitrophenyl}-2-furaldehyde: A related compound with an aldehyde group instead of a carboxylic acid.
5-(2,6-Dichloro-4-nitrophenyl)furan-2-carboxylic acid methyl ester: The methyl ester derivative of the compound.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block for synthetic chemistry.
Properties
CAS No. |
207399-23-3 |
|---|---|
Molecular Formula |
C11H5Cl2NO5 |
Molecular Weight |
302.06g/mol |
IUPAC Name |
5-(2,6-dichloro-4-nitrophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H5Cl2NO5/c12-6-3-5(14(17)18)4-7(13)10(6)8-1-2-9(19-8)11(15)16/h1-4H,(H,15,16) |
InChI Key |
BFXJURJPVKFDPR-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C(=O)O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(4-bromophenyl)-2-[(dimethylamino)methyl]-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421307.png)
![2-[2-(4-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421309.png)
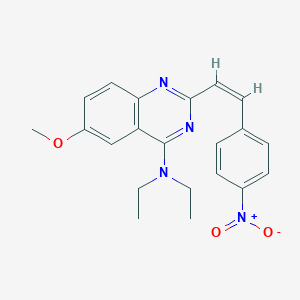
![ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B421313.png)
![3-(4-Methylbenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421316.png)
![3-Benzoylbenzo[f]benzofuran-4,9-dione](/img/structure/B421317.png)
![ethyl 1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421318.png)
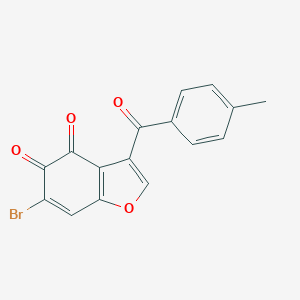
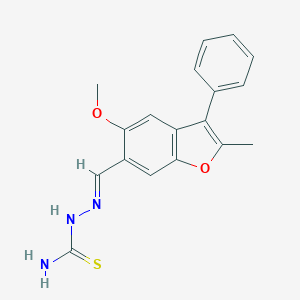
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B421322.png)
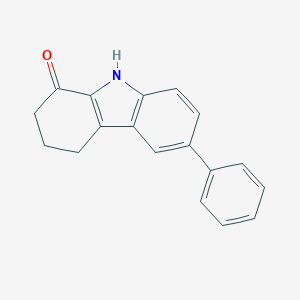
![9-[2-(Dibenzylamino)ethyl]-6-nitro-3,4-dihydrocarbazol-1(2H)-one](/img/structure/B421328.png)
![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B421329.png)
